An In-depth Technical Guide to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol
An In-depth Technical Guide to (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, with the CAS number 317318-96-0 , is a fluorinated heterocyclic compound belonging to the thiazole family.[1] The presence of a trifluoromethyl group significantly influences its chemical properties, often enhancing metabolic stability and binding affinity to biological targets.[2] This guide provides a comprehensive overview of its synthesis, properties, and, most notably, its critical role as a metabolite in pharmacological and toxicological studies, particularly in the context of the selective PPARδ agonist, GW501516 (Cardarine).
Physicochemical Properties
A summary of the key physicochemical properties of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol is presented in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 317318-96-0 | [1] |
| Molecular Formula | C₁₂H₁₀F₃NOS | [1] |
| Molecular Weight | 273.27 g/mol | [1] |
| Appearance | Solid (form) | [1] |
| SMILES String | FC(F)(F)C1=CC=C(C=C1)C(S2)=NC(C)=C2CO | [1] |
| InChI Key | SEHCYQHVWYXBGI-UHFFFAOYSA-N | [1] |
Synthesis and Methodology
The synthesis of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol typically proceeds through the reduction of its corresponding carboxylic acid or ester derivative. A plausible and efficient synthetic route starts from the commercially available 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid.
Experimental Protocol: Reduction of 4-Methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester
This protocol is adapted from a similar synthesis of a phenyl-thiazole methanol derivative and is expected to yield the target compound with high efficiency.[3]
Step 1: Esterification of the Carboxylic Acid (if starting from the acid)
-
Dissolve 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylic acid in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl ester. Purify by column chromatography if necessary.
Step 2: Reduction of the Ethyl Ester to the Alcohol
-
Dissolve the ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon).
-
Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the stirred solution. The stoichiometry should be carefully controlled (typically 2 equivalents of hydride).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
After completion, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting mixture through a pad of celite to remove the aluminum salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol.
Applications in Drug Development and Research
The primary significance of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol in the scientific community stems from its identity as a metabolite of GW501516.[4][5]
Metabolite of GW501516 (Cardarine)
GW501516 is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear hormone receptor that plays a crucial role in regulating fatty acid metabolism.[6][7] It was initially investigated for the treatment of metabolic and cardiovascular diseases but was later abandoned due to safety concerns.[6] However, it remains a widely studied research chemical and is illicitly used as a performance-enhancing drug in sports.[8]
(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol, along with the corresponding carboxylic acid, are key metabolites of GW501516 detected in urine and hair samples for anti-doping control.[4][5] The identification and quantification of these metabolites are crucial for confirming the use of GW501516.
Role in PPARδ Signaling
As a metabolite of a PPARδ agonist, understanding the biological activity of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol itself is an area of research interest. While GW501516 is the primary activator of the PPARδ signaling pathway, its metabolites could potentially retain some activity or have their own pharmacological profiles.
The activation of PPARδ by its ligands, such as GW501516, leads to the heterodimerization with the retinoid X receptor (RXR).[9][10] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of proteins involved in fatty acid oxidation, glucose homeostasis, and anti-inflammatory processes.[11][12]
Caption: Simplified PPARδ signaling pathway activated by GW501516.
Analytical Methodologies
The detection and quantification of (4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol are primarily performed using liquid chromatography-mass spectrometry (LC-MS) based methods.[13] These techniques offer the high sensitivity and specificity required for identifying this metabolite in complex biological matrices like urine and hair.
Sample Preparation
-
Urine: Samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[4]
-
Hair: Hair samples are washed, pulverized, and then extracted with an organic solvent, such as methanol, to isolate the target metabolites.[5]
LC-MS/MS Analysis
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites from other components in the sample extract. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The use of high-resolution mass spectrometry (HRMS) is also common for unambiguous identification.[4]
Conclusion
(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol is a compound of significant interest due to its role as a key metabolite of the PPARδ agonist GW501516. Its synthesis is achievable through standard organic chemistry techniques, and its detection is critical in the field of anti-doping. For researchers in drug metabolism, pharmacology, and analytical toxicology, a thorough understanding of this molecule is essential for studying the disposition and effects of GW501516 and other related compounds.
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Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC - PubMed Central. Available at: [Link]
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